N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Description

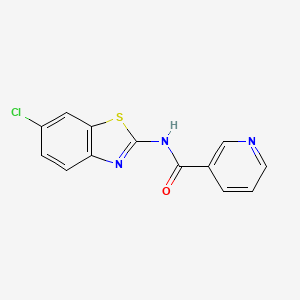

N-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, linked via an amide bond to a pyridine-3-carboxamide moiety. This structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as observed in structurally related compounds .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJZGVZIXBKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multi-step reactions. One common method starts with the synthesis of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then reacted with pyridine-3-carboxylic acid or its derivatives under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has been investigated for its biological activities, particularly as a potential therapeutic agent.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole moieties exhibit antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests potential applications in cancer therapeutics .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes associated with disease pathways. For instance, it may inhibit enzymes involved in inflammatory responses or those crucial for tumor progression, providing a dual role in both anti-inflammatory and anticancer strategies .

Agricultural Science

In agricultural applications, this compound can be utilized as a pesticide or herbicide due to its ability to target specific biological pathways in pests or weeds.

Fungicidal Activity

The compound's structure suggests it may interact with fungal pathogens, providing a basis for developing new fungicides. Preliminary studies have shown efficacy against common plant pathogens, indicating its potential use in crop protection .

Growth Regulation

There is ongoing research into the use of such compounds as growth regulators in plants. By modulating certain growth pathways, they could enhance crop yields and resistance to environmental stressors .

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications.

Polymer Additives

Research has indicated that this compound can act as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers may improve resistance to degradation under heat and UV exposure .

Nanomaterials

The compound's properties make it suitable for developing nanomaterials with specific functionalities. For instance, it can be used in the synthesis of nano-sized particles that exhibit unique optical or electronic properties, potentially applicable in sensors or electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound may also interact with bacterial enzymes, making it a potential candidate for anti-tubercular drugs .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide include:

- N-(6-Methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide derivatives (e.g., compounds 6a, 6b, 6c from ): These feature a methyl group at the 6-position of the benzothiazole instead of chlorine. Substituents on the thiazolidinone ring (e.g., phenyl, chlorophenyl) further diversify their structures .

- N-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide derivatives with complex substituents (e.g., compound 6i, 6j from ): These include nitro, methoxy, or furan groups on the thiazolidinone ring, altering electronic and steric profiles .

- Fungicidal pyridine-3-carboxamides (e.g., fluxapyroxad, boscalid from ): These share the carboxamide linkage but incorporate fluorinated or aromatic substituents for enhanced antifungal activity .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Key Observations :

- The chlorine substituent in the target compound likely increases molecular polarity and melting point compared to methyl analogs (e.g., 6a: 184–186°C vs.

- Thiazolidinone ring substituents (e.g., nitro, methoxy in 6i) significantly elevate melting points due to enhanced hydrogen bonding and rigidity .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide?

The compound is typically synthesized via condensation reactions between 6-chloro-1,3-benzothiazol-2-amine and pyridine-3-carboxylic acid derivatives. A common approach involves activating the carboxylic acid using coupling agents like BTC (bis(trichloromethyl) carbonate) in dichloromethane, yielding intermediates that react with the benzothiazole amine. For example, similar benzothiazole derivatives have been synthesized with yields of 60–65% using this method, followed by purification via recrystallization or column chromatography . Advanced protocols may employ microwave-assisted synthesis or catalytic systems to improve efficiency.

Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound?

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, using polar aprotic solvents (e.g., DMF) at 80–100°C can accelerate nucleophilic acyl substitution. Catalysts like DMAP (4-dimethylaminopyridine) may enhance coupling efficiency. Reaction monitoring via TLC or LC-MS ensures intermediate stability, and post-synthetic purification via HPLC (≥95% purity) is recommended for biomedical applications .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- 1H NMR : Confirms proton environments (e.g., aromatic peaks at δ 7.5–8.3 ppm for benzothiazole and pyridine moieties) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 347.1 for related derivatives) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. Software suites like SHELXL (for refinement) and WinGX (for data processing) are standard. For example, SCXRD confirmed the planarity of the benzothiazole-pyridine core in similar compounds, critical for understanding π-π stacking interactions in biological targets .

Basic: What in vitro assays are used to evaluate this compound’s antimicrobial activity?

Standard assays include:

- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Agar diffusion : Measures inhibition zone diameters (e.g., 10–15 mm at 100 µg/mL) .

Advanced: How do researchers validate its mechanism of action against fungal pathogens like Botrytis cinerea?

Mechanistic studies involve:

- Metabolite profiling : LC-HRMS to detect disruptions in fungal ergosterol biosynthesis .

- Enzyme inhibition assays : Targets like succinate dehydrogenase (SDH) are tested via spectrophotometric NADH oxidation rates, comparing IC50 values to commercial fungicides (e.g., fluxapyroxad) .

Basic: What computational tools predict this compound’s bioactivity?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities (e.g., −8.8 kcal/mol for SARS-CoV-2 envelope protein) .

- QSAR models : Utilize descriptors like LogP (2.57) and PSA (68.01 Ų) to correlate structure with antifungal potency .

Advanced: How can MD simulations refine docking predictions for target specificity?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories. Hydrogen bond occupancy and RMSD analysis validate interactions with residues like His245 in SDH, explaining resistance mutations in field isolates .

Basic: How are SAR studies designed for benzothiazole derivatives?

Structure-activity relationship (SAR) studies systematically modify substituents on the benzothiazole (e.g., Cl at position 6) and pyridine (e.g., carboxamide at position 3) rings. Biological testing identifies critical groups; for example, chloro-substitution enhances antifungal activity by 40% compared to nitro analogs .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Discrepancies arise from assay variability (e.g., nutrient media composition). Solutions include:

- Standardized protocols : CLSI guidelines for MIC determination.

- Orthogonal assays : Combine agar diffusion with time-kill curves to confirm bactericidal vs. bacteriostatic effects .

Basic: Which crystallography software suites are recommended for structural refinement?

- SHELXL : For high-precision refinement of small-molecule structures .

- SIR97 : Integrates direct methods for phase problem resolution, particularly for twinned crystals .

Advanced: How do twinning and disorder modeling improve crystallographic data?

Twinning parameters (e.g., BASF in SHELXL) and disorder refinement (via PART instructions) resolve overlapping electron densities in polymorphic forms, ensuring accurate occupancy factors for Cl and methyl groups .

Basic: What analytical methods quantify this compound in biological matrices?

- HPLC-UV : C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

- LC-MS/MS : MRM transitions (e.g., m/z 347→213) for pharmacokinetic studies .

Advanced: How does HRMS differentiate metabolites in in vivo studies?

High-resolution mass spectrometry (HRMS) with ESI+ ionization identifies phase I/II metabolites. For example, hydroxylation (+16 Da) and glucuronidation (+176 Da) products are detected in rat liver microsomes .

Basic: What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy (similar to diflufenican derivatives).

- Avoid inhalation; handle in a fume hood .

Advanced: How do substituents influence its stability under physiological conditions?

Electron-withdrawing groups (e.g., Cl) enhance hydrolytic stability at pH 7.4. Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <5% via HPLC .

Future Directions: What gaps exist in current research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.